molecular formula C14H14O3 B8013293 4-(1-Hydroxy-2-phenoxyethyl)phenol

4-(1-Hydroxy-2-phenoxyethyl)phenol

Cat. No. B8013293
M. Wt: 230.26 g/mol
InChI Key: QSJVBXJSDCWRNB-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-phenoxyethyl)phenol is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Hydroxy-2-phenoxyethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Hydroxy-2-phenoxyethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bacterial Degradation and Environmental Applications : Research indicates the bacterial degradation of similar phenolic compounds, suggesting potential environmental applications in bioremediation and pollution control. For instance, certain strains of Pseudomonas can metabolize catechol, which is structurally related to 4-(1-Hydroxy-2-phenoxyethyl)phenol, into other compounds like 4-hydroxy-2-oxovalerate, indicating the potential for microbial breakdown of complex phenolic pollutants (Dagley & Gibson, 1965).

  • Food Industry and Chemical Characterization : The interaction of phenolic compounds with food-related chemicals has been studied, like the trapping of hydroxyalkenals by food phenolics, producing carbonyl-phenol adducts. This indicates potential applications in food preservation and safety (Hidalgo & Zamora, 2019).

  • Pharmaceutical and Biological Research : Some phenolic antioxidants have shown properties that inhibit certain enzymes, suggesting applications in pharmaceutical research and drug development. For example, bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, a phenolic compound, is a potent inhibitor of certain enzymes in skeletal muscle (Sokolove et al., 1986).

  • Electronics and Material Science : The synthesis and characterization of poly(phenoxy-ketimine)s, including compounds structurally similar to 4-(1-Hydroxy-2-phenoxyethyl)phenol, have been explored for their electrical conductivity and potential use in semiconductor devices (Demir et al., 2015).

  • Genetic Engineering and Plant Science : Phenolic compounds play a role in genetic transformation in plants, as they can increase Agrobacterium virulence gene induction, thus enhancing transformation rates. This suggests applications in plant biotechnology and genetic engineering (Joubert et al., 2002).

properties

IUPAC Name

4-(1-hydroxy-2-phenoxyethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9,14-16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJVBXJSDCWRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxy-2-phenoxyethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.